5-(Methoxycarbonyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

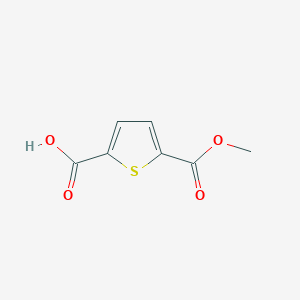

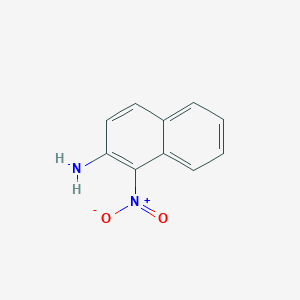

5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H6O4S . It is a monoester derivative of 2,5-thiophenedicarboxylic acid . The compound is solid at room temperature .

Molecular Structure Analysis

The carboxylic acid and the carboxylic acid ester groups of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are approximately coplanar with the thiophene ring, making a dihedral angle of 3.1 (4) and 3.6 (4)°, respectively .Physical And Chemical Properties Analysis

5-(Methoxycarbonyl)thiophene-2-carboxylic acid has a molecular weight of 186.19 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The exact mass of the compound is 185.99867984 g/mol .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of small molecule therapeutics. Its thiophene core is a common motif in drug design, often contributing to the bioactive properties of pharmaceuticals. It’s particularly useful in creating compounds with anti-inflammatory and analgesic effects .

Materials Science

The thiophene moiety in 5-(Methoxycarbonyl)thiophene-2-carboxylic acid is integral to the development of organic semiconductors. These materials are essential for organic photovoltaics and light-emitting diodes (LEDs), where the compound’s ability to donate electrons can be harnessed to improve efficiency .

Analytical Chemistry

This compound is employed as a standard or reference material in chromatography and mass spectrometry. Its distinct spectral properties allow for the calibration of instruments and the quantification of thiophene-based analytes in complex mixtures .

Environmental Science

In environmental science, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid can be used to study the degradation of thiophene-based pollutants. Its behavior under various conditions helps in understanding the environmental fate of similar compounds .

Biochemistry

In biochemistry, the compound finds application in probing enzyme-catalyzed reactions involving thiophene rings. It acts as a substrate or inhibitor in enzymatic assays, aiding in the elucidation of metabolic pathways .

Proteomics

For proteomics research, this compound is used in the preparation of thiophene-based probes and tags. These chemical tools are designed to attach to proteins, allowing for their detection and quantification in biological samples .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are currently unknown . This compound is a monoester derivative of 2,5-thiophenedicarboxylic acid , which suggests it may interact with similar biological targets

Result of Action

The molecular and cellular effects of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid’s action are currently unknown . Given its structural similarity to 2,5-thiophenedicarboxylic acid, it may have similar effects.

Eigenschaften

IUPAC Name |

5-methoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHZGBOWRWIEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355948 | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxycarbonyl)thiophene-2-carboxylic acid | |

CAS RN |

50340-79-9 | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid and how does this influence its crystal structure?

A1: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a derivative of 2,5-thiophenedicarboxylic acid, where one of the carboxylic acid groups is esterified with a methyl group. [] The molecule features a thiophene ring with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. [] The carboxylic acid and methoxycarbonyl groups are almost coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6° respectively. [] This planarity allows for strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers in the crystal structure. []

Q2: Can you provide the molecular formula and weight of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid?

A2: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C7H6O4S. [] From this, we can calculate the molecular weight:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

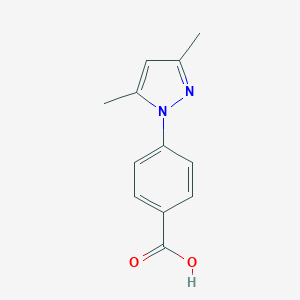

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)

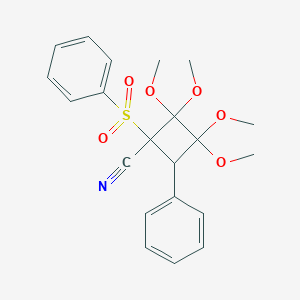

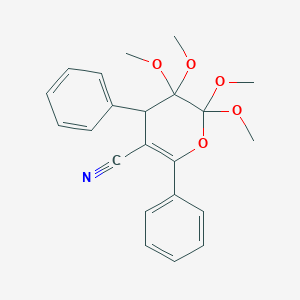

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)